Pyriclor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

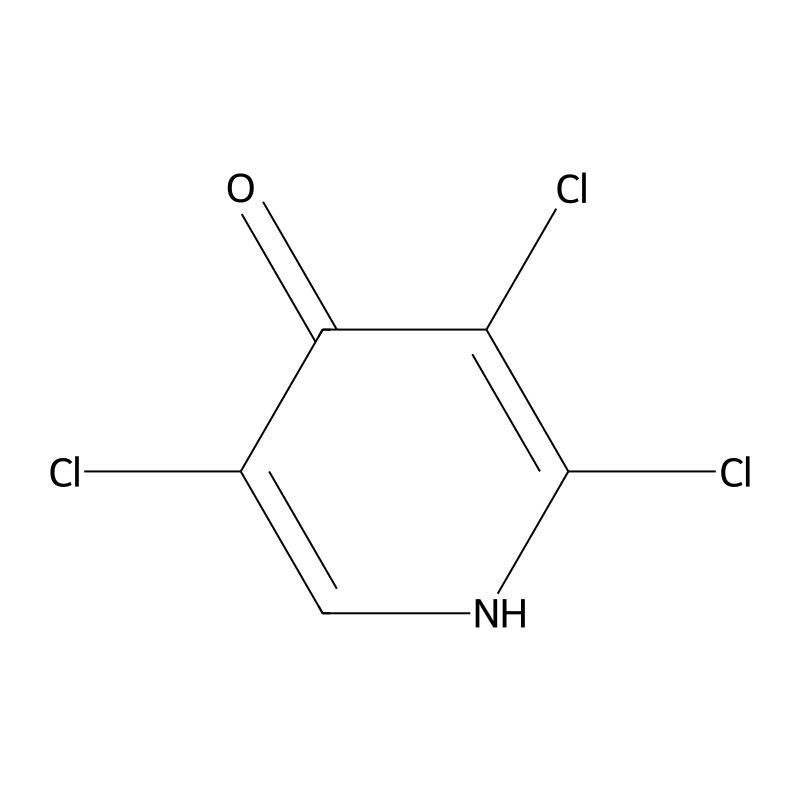

Pyriclor, chemically known as 2,3,5-trichloro-4-pyridinol, is a chlorinated pyridine derivative with the molecular formula C₅H₂Cl₃NO. It is primarily recognized for its application as a herbicide. Pyriclor exhibits a unique structure characterized by three chlorine atoms attached to the pyridine ring, which significantly influences its biological activity and chemical properties. The compound is typically used in agricultural settings to control a variety of weeds and unwanted vegetation due to its potent herbicidal effects .

- The precise mechanism of action for Pyriclor as a herbicide remains unclear.

- Some theories suggest it might interfere with auxin metabolism, a crucial plant hormone pathway.

- Further research is required to confirm this hypothesis.

- Limited information exists on Pyriclor's specific hazards.

- As with most herbicides, caution should be exercised during handling due to potential toxicity.

- Always refer to safety data sheets (SDS) for proper handling procedures if encountering Pyriclor.

Data Availability

Herbicide Properties:

Pyriclor is not a commonly used name for a herbicide. However, it's likely a misspelling of Picloram, a well-known selective herbicide used in scientific research for vegetation control. Picloram acts by mimicking auxin, a plant hormone, leading to uncontrolled growth and ultimately plant death [Source: National Pesticide Information Center (.gov) ].

Research Applications:

- Understanding Plant Physiology: Scientists use picloram to study auxin transport and its role in plant growth and development. By observing how plants respond to picloram application, researchers can gain insights into auxin signaling pathways [Source: The Auxin Signaling Network in Arabidopsis thaliana, Ding et al., 2005] .

- Evaluating Herbicide Resistance: Researchers use picloram to screen for herbicide-resistant weeds. By exposing weed populations to picloram and observing their response, scientists can identify emerging resistance mechanisms [Source: Evolution of Resistance to Auxinic Herbicides: Physiology, Toxicology, and Management, Nandula et al., 2007] .

- Ecological Restoration: Controlled application of picloram can be used in ecological restoration projects to remove unwanted invasive plants. By studying the effects of picloram on specific plant communities, researchers can develop targeted control methods to restore native ecosystems [Source: Picloram Use in Forest Restoration: A Review and Synthesis, Stahlman et al., 2003] .

The biological activity of Pyriclor is primarily associated with its role as a herbicide. It disrupts normal plant growth by inhibiting photosynthetic processes and affecting pigment development in chloroplasts. Research has demonstrated that exposure to Pyriclor leads to ultrastructural changes in tobacco chloroplasts, including the disappearance of starch grains and disorganization of thylakoid membranes . Furthermore, it has been observed to affect mitochondrial activity in plants, indicating a broader impact on cellular metabolism .

Pyriclor can be synthesized through several methods, primarily involving the chlorination of pyridine derivatives. One common approach includes the reaction of 4-pyridinol with chlorine or chlorinating agents under controlled conditions to yield the trichlorinated product. The synthesis typically requires careful management of reaction conditions to ensure high yields and purity of the final product .

The primary application of Pyriclor is as a herbicide in agriculture. It is effective against a range of broadleaf weeds and grasses, making it valuable for crop management. Its ability to inhibit photosynthesis makes it particularly useful in controlling unwanted plant species without harming crops when applied correctly. Beyond agriculture, Pyriclor's chemical properties may offer potential applications in research settings for studying plant physiology and metabolic pathways .

Studies on Pyriclor's interactions with biological systems have revealed significant effects on plant metabolism. For example, its inhibition of mitochondrial oxidation suggests that Pyriclor could interfere with energy production in plants, leading to stunted growth or death under certain conditions . Additionally, research has shown that Pyriclor affects plastid pigment development, indicating its broader implications on plant health and productivity .

Several compounds share structural similarities with Pyriclor, particularly within the class of chlorinated pyridines and herbicides. Key similar compounds include:

- Amitrole: A herbicide that inhibits the enzyme involved in the biosynthesis of nucleic acids.

- Dichlormate: Another herbicide that functions similarly but has different modes of action.

- Chlorsulfuron: A sulfonylurea herbicide that inhibits amino acid synthesis.

Comparison TableCompound Chemical Structure Mode of Action Unique Features Pyriclor C₅H₂Cl₃NO Inhibits photosynthesis High chlorination level Amitrole C₄H₆ClN₅O Inhibits nucleic acid synthesis Less chlorinated Dichlormate C₄H₄Cl₂N Disrupts metabolic pathways Different target enzymes Chlorsulfuron C₁₄H₁₄ClN₃O₅S Inhibits amino acid synthesis Sulfonylurea class

| Compound | Chemical Structure | Mode of Action | Unique Features |

|---|---|---|---|

| Pyriclor | C₅H₂Cl₃NO | Inhibits photosynthesis | High chlorination level |

| Amitrole | C₄H₆ClN₅O | Inhibits nucleic acid synthesis | Less chlorinated |

| Dichlormate | C₄H₄Cl₂N | Disrupts metabolic pathways | Different target enzymes |

| Chlorsulfuron | C₁₄H₁₄ClN₃O₅S | Inhibits amino acid synthesis | Sulfonylurea class |

Pyriclor stands out due to its specific mode of action related to photosynthesis inhibition and its high level of chlorination compared to other similar compounds.